N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Description
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a complex organic compound featuring a difluoromethyl group attached to a pyridine ring, an ethyl linkage, and a benzodioxin moiety
Properties
IUPAC Name |
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2/c1-13(14-4-6-16(19(21)22)23-11-14)24-12-20(2,3)15-5-7-17-18(10-15)26-9-8-25-17/h4-7,10-11,13,19,24H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWKUCZEVMAVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)NCC(C)(C)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 6-(difluoromethyl)pyridine, can be synthesized through difluoromethylation of pyridine derivatives using reagents such as difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions.
Ethylation: The pyridine intermediate is then subjected to ethylation using ethyl bromide in the presence of a base like potassium carbonate.
Coupling with Benzodioxin: The ethylated pyridine is coupled with 2,3-dihydro-1,4-benzodioxin-6-yl-2-methylpropan-1-amine through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Optimization: Using highly efficient catalysts to minimize by-products.
Reaction Conditions: Controlling temperature, pressure, and solvent systems to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridine ring or the difluoromethyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its difluoromethyl group, which can mimic natural substrates.
Receptor Binding: May bind to specific receptors in biological systems, influencing signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism by which N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzodioxin moiety may interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine: Similar structure but with a trifluoromethyl group, which may alter its biological activity and chemical reactivity.
N-[1-[6-(methyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine: Lacks the fluorine atoms, potentially reducing its potency and selectivity.
Uniqueness
The presence of the difluoromethyl group in N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it a compound of significant interest in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
